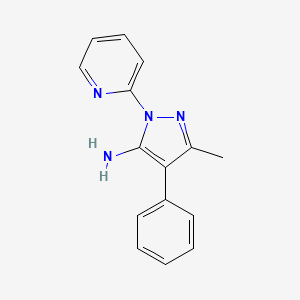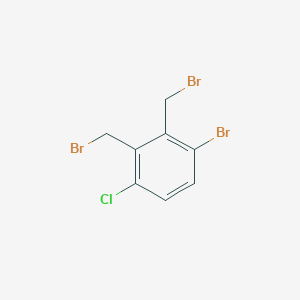
1-Bromo-2,3-bis(bromomethyl)-4-chlorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2,3-bis(bromomethyl)-4-chlorobenzene is an organic compound with the molecular formula C8H6Br3Cl. It is a derivative of benzene, where the benzene ring is substituted with bromine and chlorine atoms. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2,3-bis(bromomethyl)-4-chlorobenzene can be synthesized through a multi-step process involving the bromination and chlorination of benzene derivatives. One common method involves the bromination of 2,3-dimethyl-4-chlorobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2,3-bis(bromomethyl)-4-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding brominated and chlorinated benzoic acids.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of less brominated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of brominated and chlorinated benzoic acids.
Reduction: Formation of less brominated benzene derivatives.
Scientific Research Applications
1-Bromo-2,3-bis(bromomethyl)-4-chlorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Bromo-2,3-bis(bromomethyl)-4-chlorobenzene exerts its effects involves its interaction with various molecular targets. The bromine and chlorine atoms on the benzene ring can participate in electrophilic and nucleophilic interactions, influencing the reactivity and binding affinity of the compound. These interactions can affect various biochemical pathways and molecular processes.
Comparison with Similar Compounds
- 1-Bromo-2,3-dimethyl-4-chlorobenzene
- 1-Bromo-2,3-bis(bromomethyl)benzene
- 1-Chloro-2,3-bis(bromomethyl)benzene
Uniqueness: 1-Bromo-2,3-bis(bromomethyl)-4-chlorobenzene is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which imparts distinct reactivity and properties compared to other similar compounds. This unique substitution pattern allows for specific interactions and applications in various fields of research and industry.
Properties
CAS No. |
425394-72-5 |
|---|---|
Molecular Formula |
C8H6Br3Cl |
Molecular Weight |
377.30 g/mol |
IUPAC Name |
1-bromo-2,3-bis(bromomethyl)-4-chlorobenzene |
InChI |
InChI=1S/C8H6Br3Cl/c9-3-5-6(4-10)8(12)2-1-7(5)11/h1-2H,3-4H2 |
InChI Key |
HUYXHNXITIYLQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)CBr)CBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


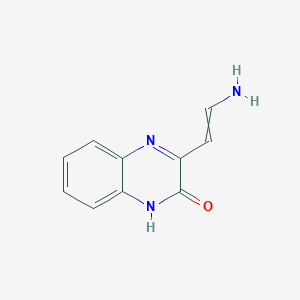
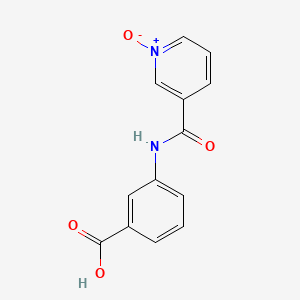
![n-[2-(4-Methoxyphenyl)benzofuran-5-yl]acetamidine](/img/structure/B13940087.png)
![Methyl 4-(6-bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13940090.png)
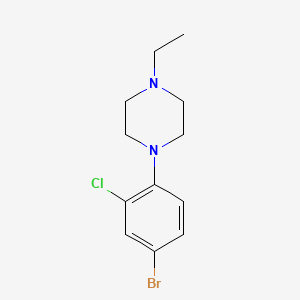
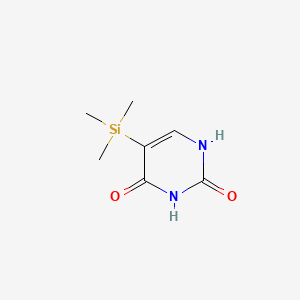
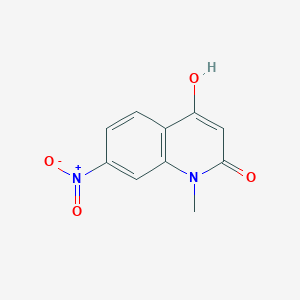
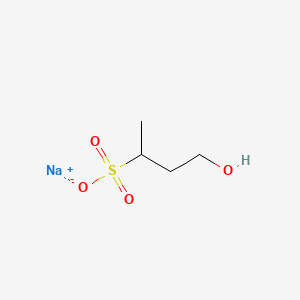
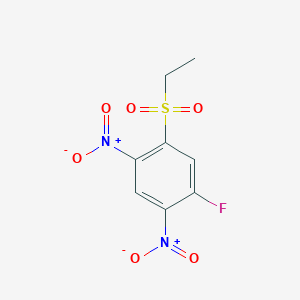
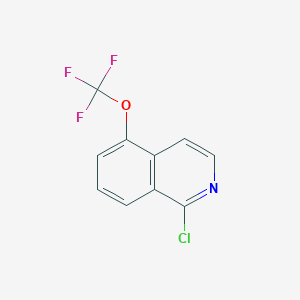
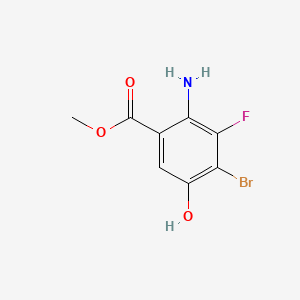

![1-Piperazinecarboxylic acid, 4-[[(4-chlorophenyl)amino]carbonyl]-, 1,1-dimethylethyl ester](/img/structure/B13940130.png)
